molecular formula C8H15NO B11753665 (s)-4-t-Butyl-2-methyl-2-oxazoline

(s)-4-t-Butyl-2-methyl-2-oxazoline

Cat. No.: B11753665
M. Wt: 141.21 g/mol
InChI Key: HXVCLXDGKGJBRY-SSDOTTSWSA-N
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Description

(s)-4-t-Butyl-2-methyl-2-oxazoline is a chiral oxazoline derivative. Oxazolines are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The this compound compound is particularly interesting due to its chiral nature, which makes it useful in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-t-Butyl-2-methyl-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of (s)-2-amino-3-methyl-1-butanol with isobutyric acid under dehydrating conditions to form the oxazoline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

(s)-4-t-Butyl-2-methyl-2-oxazoline undergoes various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazoles.

    Reduction: Reduction of the oxazoline ring can yield amino alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbon adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed.

Major Products

    Oxidation: Oxazoles

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolines

Scientific Research Applications

(s)-4-t-Butyl-2-methyl-2-oxazoline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Applied in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of (s)-4-t-Butyl-2-methyl-2-oxazoline in asymmetric catalysis involves its ability to coordinate with metal centers, creating a chiral environment that facilitates the selective formation of one enantiomer over the other. The oxazoline ring’s nitrogen and oxygen atoms play a crucial role in binding to the metal and directing the reaction pathway.

Comparison with Similar Compounds

Similar Compounds

  • (s)-4-t-Butyl-2-phenyl-2-oxazoline
  • (s)-4-t-Butyl-2-ethyl-2-oxazoline
  • (s)-4-t-Butyl-2-isopropyl-2-oxazoline

Uniqueness

(s)-4-t-Butyl-2-methyl-2-oxazoline is unique due to its specific steric and electronic properties imparted by the t-butyl and methyl groups. These properties make it particularly effective in certain catalytic processes compared to its analogs.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H15NO/c1-6-9-7(5-10-6)8(2,3)4/h7H,5H2,1-4H3/t7-/m1/s1

InChI Key

HXVCLXDGKGJBRY-SSDOTTSWSA-N

Isomeric SMILES

CC1=N[C@H](CO1)C(C)(C)C

Canonical SMILES

CC1=NC(CO1)C(C)(C)C

Origin of Product

United States

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